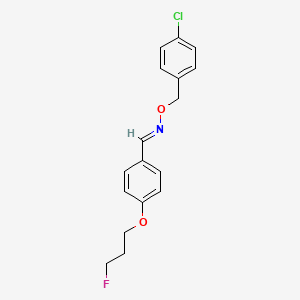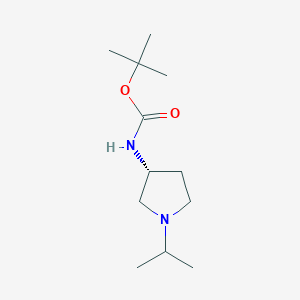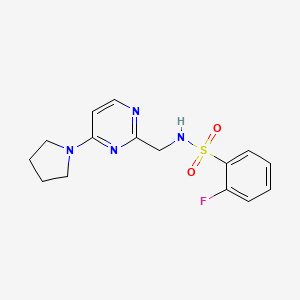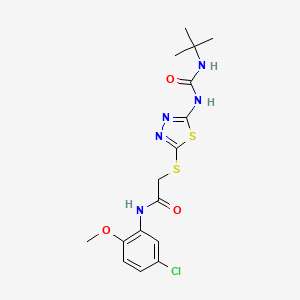
4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine is a synthetic organic compound with the molecular formula C17H17ClFNO2 It is characterized by the presence of a chlorophenyl group, a fluoropropoxy group, and a methoxy group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 3-fluoropropanol, and an amine precursor.
Formation of Intermediates: The 4-chlorophenol is reacted with methanol in the presence of a base to form the methoxy derivative. Simultaneously, 3-fluoropropanol is converted to its corresponding halide derivative.
Coupling Reaction: The methoxy derivative and the halide derivative are then coupled under suitable conditions, such as the presence of a catalyst and a solvent, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar structure but lacking the chlorophenyl and fluoropropoxy groups.
2-(4-Chlorophenyl)ethylamine: Similar in structure but without the methoxy and fluoropropoxy groups.
3-Methoxyphenethylamine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine is unique due to the presence of both chlorophenyl and fluoropropoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c18-16-6-2-15(3-7-16)13-22-20-12-14-4-8-17(9-5-14)21-11-1-10-19/h2-9,12H,1,10-11,13H2/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVCHDCBUWBKA-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)
![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2709722.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)
![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2709732.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)


![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)
